{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile
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Description
{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C28H28N2O and its molecular weight is 408.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Benzofuran Derivatives in Scientific Research
Benzofuran derivatives are widely recognized for their significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The diverse biological activities of benzofuran compounds have made them a focal point of chemical and pharmaceutical research, positioning them as potential lead compounds for natural drug development. Notably, benzofuran and its derivatives have been employed in the synthesis of complex molecules through unique methodologies, such as free radical cyclization cascades and proton quantum tunneling, which facilitate the construction of challenging polycyclic benzofuran compounds with high yields and minimal side reactions (Miao et al., 2019). Additionally, benzofuran inhibitors have been identified as potent against a variety of diseases and conditions, highlighting their versatility and potential in pharmaceutical applications (Dawood, 2019).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing significantly to the stereochemistry and three-dimensional coverage of molecules. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring, discussing the influence of steric factors on biological activity and providing insights into the structure-activity relationship (SAR) of studied compounds (Petri et al., 2021).
Properties
CAS No. |
252317-48-9 |
---|---|
Molecular Formula |
C28H28N2O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[1-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C28H28N2O/c1-21(22-12-13-27-23(18-22)15-17-31-27)30-16-14-26(19-30)28(20-29,24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-13,18,21,26H,14-17,19H2,1H3 |
InChI Key |
NPYLNMONSZSLSP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)OCC2)N3CCC(C3)C(C#N)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)N3CCC(C3)C(C#N)(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyms |
(S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetonitrile; (S)-Darifenacin 2,2-Desdiphenylacetamide 2,2-Diphenylacetonitrile |
Origin of Product |
United States |
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